Clavaric acid
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Overview
Description
Clavaric acid is a natural product found in Clavariadelphus truncatus with data available.
Scientific Research Applications
Antitumor Properties and Biosynthetic Pathways
- Clavaric acid, produced by the basidiomycete Hypholoma sublateritium, is recognized for its antitumor properties. The transformation of arthrospores of this fungus through Agrobacterium tumefaciens-mediated conjugation has paved the way for genetic manipulation, potentially enhancing the production and understanding of this compound's biosynthetic pathways. This transformative approach could facilitate the exploration and optimization of this compound production for therapeutic applications (Godio et al., 2004).
- Another critical enzyme, oxidosqualene cyclase (occ), has been identified as a part of the this compound biosynthetic pathway. Mutants lacking this enzyme cannot produce this compound, indicating its crucial role. Furthermore, amplification of the occ gene in Hypholoma sublateritium has led to an increase in this compound yield, shedding light on the genetic and enzymatic mechanisms influencing this compound biosynthesis and its potential in antitumor applications (Godio & Martín, 2009).
- The involvement of squalene epoxidase in the biosynthesis of both this compound and sterols has been demonstrated in Hypholoma sublateritium. This enzyme's silencing resulted in an ergosterol-dependent phenotype, while its overexpression led to a significant increase in this compound production, confirming its dual role in primary and secondary metabolism in basidiomycetes. This discovery opens new avenues for metabolic engineering to enhance the production of this compound and other valuable compounds (Godio, Fouces, & Martín, 2007).
Biosynthesis and Genetic Manipulation
- Understanding the biosynthesis of clavulanic acid, closely related to this compound, and the associated gene clusters, especially in the main producer species Streptomyces clavuligerus, is crucial. Insights into the biosynthetic pathway, gene clusters, and the potential for genetic manipulation highlight the intricate interplay between genetic elements and biochemical pathways, which could be applicable in optimizing the production of this compound and related compounds (Song, Jensen, & Lee, 2010).
- The biosynthesis of clavam metabolites, including clavulanic acid, involves a complex genetic organization. The well-characterized early steps in clavam biosynthesis are based on studies in Streptomyces clavuligerus, the industrial producer of clavulanic acid. This knowledge is vital for comprehending the biosynthetic pathways of this compound and its analogs, potentially guiding the development of novel compounds with enhanced therapeutic properties (Jensen, 2012).
Properties
Molecular Formula |
C36H58O8 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |
InChI Key |
FNHDSKHVYPYDAZ-VCICWZRISA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Synonyms |
24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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